2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . This compound is characterized by the presence of a benzodioxin ring, which is a bicyclic structure containing two oxygen atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate chlorinating agents and propanamide derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The benzodioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: This compound also contains a benzodioxin ring and is used as an α1A-adrenergic selective antagonist.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide: This compound has a similar structure but with an ethylacetamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.
Biological Activity
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)propanamide (CAS Number: 1225977-50-3) is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₄ClNO₃
- Molecular Weight : 255.70 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95%
Biological Activity Overview
Research on this compound is limited but indicates a range of biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzodioxin have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Although specific studies on this compound are scarce, the structural similarity suggests potential antimicrobial efficacy.
Anticancer Activity
Preliminary investigations into related compounds reveal promising anticancer properties. For example, thiazole derivatives have been shown to selectively target cancer cells, leading to reduced viability in A549 (lung cancer) and Caco-2 (colon cancer) cell lines. While direct evidence for this compound is lacking, its structure may confer similar anticancer activity.
Study 1: Antimicrobial Efficacy of Related Compounds
A study published in MDPI highlighted the synthesis of various thiazole derivatives that exhibited broad-spectrum antimicrobial activity against resistant strains. The findings suggest that compounds with similar functional groups to this compound could be explored for their antimicrobial potential .
Study 2: Anticancer Properties of Benzodioxin Derivatives
Research into benzodioxin derivatives has indicated that modifications can enhance anticancer activity. For instance, certain substitutions on the benzodioxin scaffold improved selectivity and potency against specific cancer cell lines . This provides a rationale for further exploration of this compound in cancer research.
Pharmacological Profile
The pharmacological profile of this compound remains under investigation. However, studies on related compounds indicate:
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAXHIJVMSUPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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